![molecular formula C15H10F6N2O3 B2711385 Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 478067-01-5](/img/structure/B2711385.png)
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
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Overview
Description
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used as key intermediates in medicinal chemistry .
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines .Molecular Structure Analysis
Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . It can form electron donor–acceptor (EDA) complexes with arylthiolate anions .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .Physical And Chemical Properties Analysis
Trifluoromethyl compounds have unique properties that make them valuable in various applications. They are often used in the construction of fluorinated pharmacons due to their stability and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate has been utilized in the synthesis of new pyrimidine derivatives that exhibit antimicrobial properties. For instance, Farag, Kheder, and Mabkhot (2008) reported the utility of a related compound in the synthesis of various pyrimidine derivatives with antimicrobial evaluation carried out on selected examples, indicating the potential of such compounds in the development of new antimicrobials (Farag, Kheder, & Mabkhot, 2008).
Herbicidal Activities
In the realm of agriculture, Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate has served as a precursor in synthesizing novel pyridazine derivatives with significant herbicidal activities. Xu et al. (2008) synthesized and evaluated 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, finding some compounds with potent herbicidal activities that could compete with commercial herbicides (Xu et al., 2008).
Enzymatic Activity Enhancement
Moreover, Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate has been involved in the synthesis of compounds that showed a potent effect on increasing the reactivity of enzymes such as cellobiase. This showcases the compound's potential in enzymatic studies and biocatalysis applications (Abd & Awas, 2008).
Mechanism of Action
Future Directions
The development of new methods for the synthesis of trifluoromethyl compounds is an active area of research . The use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor is a recent advancement . Future research may focus on further improving these methods and exploring new applications for trifluoromethyl compounds.
properties
IUPAC Name |
ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O3/c1-2-26-13(25)12-10(15(19,20)21)7-11(24)23(22-12)9-5-3-4-8(6-9)14(16,17)18/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNYQYUFGRAIFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate |
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